molecular formula C12H23NO4 B558588 Boc-cys(tbu)-OH dcha CAS No. 60143-30-8

Boc-cys(tbu)-OH dcha

Cat. No. B558588
CAS RN: 60143-30-8
M. Wt: 245.32 g/mol
InChI Key: HJENAZQPOGVAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-cys(tbu)-OH dcha” is a cysteine derivative . It is used in research and development, and it is not for sale to patients . It is also used in the synthesis of peptides .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular weight of “Boc-cys(tbu)-OH dcha” is 277.38, and its formula is C12H23NO4S . The CAS No. is 56976-06-8 .


Chemical Reactions Analysis

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Scientific Research Applications

Automated Solid-Phase Peptide Synthesis

The use of tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis is highlighted for its efficiency. The study by Reid and Simpson (1992) demonstrates the adaptation of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for Boc-amino acid derivatives, offering a more efficient coupling procedure than the preformed symmetrical anhydride method. This approach shortens cycle times and simplifies the solvent system, enhancing peptide synthesis productivity (Reid & Simpson, 1992).

Cyclization Studies of Peptides

Research by Schmidt and Neubert (2009) explores the influence of different coupling reagents on the yield and purity of tetra- and pentapeptide sequences. Their findings indicate that certain reagents, such as diphenyl-phosphoryl azide (DPPA) and norborn-5-ene-2,3-dicarboximidodiphenylphosphate (NDPP), lead to higher yields and purities, showcasing the critical role of coupling reagents in peptide cyclization processes (Schmidt & Neubert, 2009).

Safety And Hazards

“Boc-cys(tbu)-OH dcha” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation. Repeated or prolonged exposure is not known to aggravate medical conditions .

properties

IUPAC Name

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNEXOXGYAUEY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(tbu)-OH dcha

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